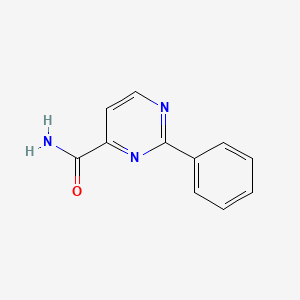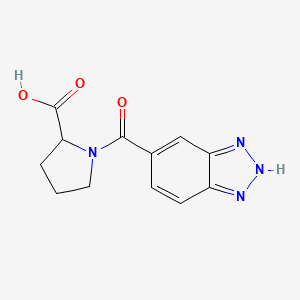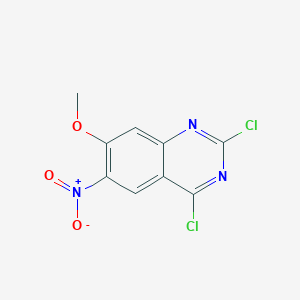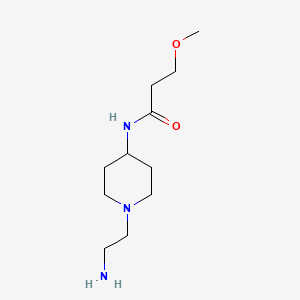
1,3,6,8-Tetrabromodibenzo-p-dioxin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,6,8-Tetrabromodibenzo-p-dioxin is a halogenated organic compound belonging to the family of polybrominated dibenzo-p-dioxins (PBDDs). These compounds are structurally similar to polychlorinated dibenzo-p-dioxins (PCDDs), which are well-known for their toxicological effects. This compound is characterized by the presence of four bromine atoms attached to the dibenzo-p-dioxin skeleton. This compound is of significant interest due to its environmental persistence and potential biological effects .
Métodos De Preparación
The synthesis of 1,3,6,8-Tetrabromodibenzo-p-dioxin typically involves the bromination of dibenzo-p-dioxin precursors. One common method is the condensation of 4,5-dibromo catechol with polybrominated 1-fluoro-2-nitrobenzenes in the presence of potassium carbonate and dimethyl sulfoxide (DMSO) at elevated temperatures (145-150°C). This reaction yields the desired tetrabrominated product with high purity . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and scalability.
Análisis De Reacciones Químicas
1,3,6,8-Tetrabromodibenzo-p-dioxin undergoes various chemical reactions, including:
Reduction: Reduction reactions can remove bromine atoms, resulting in less brominated dibenzo-p-dioxins.
Substitution: Halogen substitution reactions can occur, where bromine atoms are replaced by other halogens or functional groups.
Common reagents used in these reactions include iron and manganese oxides for oxidation and various reducing agents for dehalogenation. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,3,6,8-Tetrabromodibenzo-p-dioxin has several scientific research applications:
Environmental Studies: It is used as a model compound to study the environmental fate and transport of brominated dioxins.
Toxicological Research: Researchers investigate its toxicological effects to understand the mechanisms of dioxin toxicity and its impact on human health and wildlife.
Analytical Chemistry: This compound serves as a standard for developing analytical methods to detect and quantify brominated dioxins in environmental samples.
Mecanismo De Acción
The toxic effects of 1,3,6,8-Tetrabromodibenzo-p-dioxin are primarily mediated through the aryl hydrocarbon receptor (AHR). Upon binding to AHR, the compound activates a cascade of molecular events, leading to the expression of various genes involved in xenobiotic metabolism, oxidative stress response, and other cellular processes. This activation can result in toxic effects such as carcinogenicity, immunotoxicity, and endocrine disruption .
Comparación Con Compuestos Similares
1,3,6,8-Tetrabromodibenzo-p-dioxin is similar to other halogenated dioxins, such as:
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): Known for its high toxicity, TCDD is often used as a reference compound in dioxin studies.
2,3,7,8-Tetrabromodibenzo-p-dioxin: Another brominated dioxin with similar toxicological properties.
The uniqueness of this compound lies in its specific bromination pattern, which influences its chemical reactivity and biological effects compared to other dioxins.
Propiedades
Número CAS |
76584-71-9 |
|---|---|
Fórmula molecular |
C12H4Br4O2 |
Peso molecular |
499.77 g/mol |
Nombre IUPAC |
1,3,6,8-tetrabromodibenzo-p-dioxin |
InChI |
InChI=1S/C12H4Br4O2/c13-5-1-7(15)11-9(3-5)18-12-8(16)2-6(14)4-10(12)17-11/h1-4H |
Clave InChI |
FLEIILCTHUDZIV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1OC3=C(O2)C=C(C=C3Br)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[fluorene-9,9'-xanthen]-4-ylboronic acid](/img/structure/B13652377.png)
![2-Chloro-7-fluoropyrido[4,3-d]pyrimidine](/img/structure/B13652384.png)



![5,7-Difluoro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13652413.png)


![(1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptanedihydrochloride](/img/structure/B13652418.png)
![2-[N-(benzenesulfonyl)-3-bromoanilino]-N-pyridin-3-ylacetamide](/img/structure/B13652420.png)

![6-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13652431.png)
![({[(2S)-1-(4-benzamido-2-oxo-1,2-dihydropyrimidin-1-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid](/img/structure/B13652439.png)

